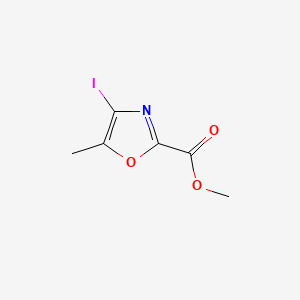![molecular formula C13H19Cl2NO2 B6609873 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride CAS No. 2866308-48-5](/img/structure/B6609873.png)
1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride (also known as CMPO-HCl) is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine, which is commonly used as an intermediate in the synthesis of pharmaceuticals. CMPO-HCl has a wide range of applications in biochemical and physiological research due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of CMPO-HCl is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, it is believed that the compound binds to the active site of the enzyme cyclooxygenase-2, preventing the enzyme from catalyzing the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
CMPO-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce acetylcholine levels in the brain, resulting in decreased memory and learning. In addition, it has been shown to reduce inflammation and pain in animal models, as well as to reduce the risk of cancer. Furthermore, it has been shown to reduce the levels of certain hormones, such as testosterone and progesterone, which may have implications for fertility and reproductive health.
Vorteile Und Einschränkungen Für Laborexperimente
CMPO-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize and stable in solution, making it suitable for a variety of experiments. In addition, it is relatively non-toxic and has a low cost, making it an attractive option for researchers. However, there are some limitations to using CMPO-HCl for laboratory experiments. It has been shown to have some undesirable side effects, such as memory and learning impairment, and it may interact with other drugs, making it difficult to use in combination with other compounds.
Zukünftige Richtungen
Future research on CMPO-HCl could focus on further elucidating its mechanism of action and understanding its biochemical and physiological effects. In addition, further research could focus on developing novel uses for the compound, such as in the treatment of neurological disorders or cancer. Furthermore, further research could focus on optimizing the synthesis of the compound and developing more efficient and cost-effective methods for producing it. Finally, further research could focus on exploring potential side effects and interactions with other drugs, as well as exploring potential uses in combination with other compounds.
Synthesemethoden
CMPO-HCl is synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction is then followed by a hydrolysis step to form 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
CMPO-HCl has been widely used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been used in the study of the effects of ion channels on cell membrane potentials, as well as in the study of the effects of calcium and other ions on cell proliferation and differentiation.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13;/h2-3,8H,4-7,9,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOAQISRIRAAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CCOCC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)



![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)


![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)


